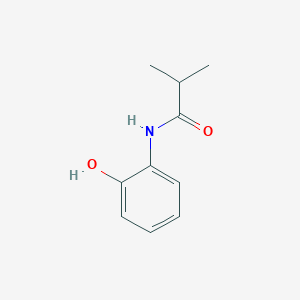

N-(2-hydroxyphenyl)-2-methylpropanamide

Description

N-(2-Hydroxyphenyl)-2-methylpropanamide is an amide derivative characterized by a hydroxyl group at the ortho position of the phenyl ring and a branched 2-methylpropanamide moiety. The hydroxyl group at the ortho position likely enhances hydrogen-bonding capacity, influencing solubility and biological interactions. Such compounds are often explored for anti-inflammatory, analgesic, and antimicrobial activities due to their ability to interact with enzymes or receptors via polar and hydrophobic interactions .

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHKGYSSGAHTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Schotten-Baumann method employs interfacial acylation under biphasic conditions. A solution of 2-aminophenol (1.0 eq) in 10% aqueous NaOH is vigorously stirred with 2-methylpropanoyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C. The base deprotonates the amine, enhancing nucleophilicity while suppressing O-acylation of the phenolic hydroxyl group.

Key Parameters :

Workup and Purification

Post-reaction, the organic layer is separated, washed with 1M HCl (to remove unreacted amine) and brine, then dried over Na₂SO₄. Evaporation yields a crude solid, which is recrystallized from ethanol/water (70:30) to achieve >85% purity.

Yield : 65–72% (isolated).

Limitations : Competing hydrolysis of acyl chloride reduces yield at higher temperatures.

Direct Acylation in Anhydrous Media

Solvent and Base Selection

In anhydrous tetrahydrofuran (THF), 2-aminophenol reacts with 2-methylpropanoyl chloride (1.1 eq) in the presence of triethylamine (Et₃N, 1.5 eq) at 0°C. Polar aprotic solvents like THF stabilize the acyl intermediate, while Et₃N scavenges HCl, shifting equilibrium toward amide formation.

Optimization Insights :

Scalability and Industrial Adaptation

Industrial-scale production replaces THF with toluene for cost efficiency and employs continuous flow reactors to maintain low temperatures (2–5°C). Post-reaction, the mixture is filtered to remove Et₃N·HCl, and the product is isolated via vacuum distillation.

Yield : 78–82% (pilot scale).

Purity : ≥90% (HPLC).

Protection-Deprotection Strategy

Hydroxyl Group Protection

To prevent O-acylation, the phenolic –OH is protected as a benzyl ether:

-

Benzylation : 2-aminophenol (1.0 eq), benzyl bromide (1.2 eq), and K₂CO₃ (2.0 eq) in acetone under reflux for 10 h.

-

Acylation : The protected amine reacts with 2-methylpropanoyl chloride (1.1 eq) in THF/Et₃N at 25°C.

-

Deprotection : Hydrogenolysis using 10% Pd/C in methanol under H₂ (1 atm) for 4 h.

Advantages :

-

Eliminates O-acylation byproducts.

-

Final purity: 95–98% (NMR).

Yield : 60–68% (over three steps).

Carbodiimide-Mediated Coupling

Activation and Coupling

2-Methylpropanoic acid (1.0 eq) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DCM at 0°C. 2-Aminophenol (1.0 eq) is added, and the reaction proceeds at 25°C for 12 h.

Critical Considerations :

Yield and Scalability

Bench Scale : 70–75% yield.

Purity : 92–94% (LC-MS).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Schotten-Baumann | Biphasic, 0–5°C | 65–72 | 85+ | Moderate |

| Direct Acylation | THF/Et₃N, 0°C | 78–82 | 90+ | High |

| Protection-Deprotection | Benzyl bromide, Pd/C | 60–68 | 95–98 | Low |

| EDCl Coupling | DCM/EDCl-HOBt, 25°C | 70–75 | 92–94 | Moderate |

Key Findings :

-

Direct Acylation balances yield and scalability, making it preferred for industrial applications.

-

Protection-Deprotection achieves highest purity but is step-intensive.

-

EDCl Coupling avoids acyl chloride handling but requires costly reagents.

Industrial-Scale Optimization

Chemical Reactions Analysis

Acetylation: The compound undergoes acetylation, replacing the amino group with an acetyl group.

Hydrolysis: N-(2-hydroxyphenyl)-2-methylpropanamide can be hydrolyzed back to 2-aminophenol under acidic conditions.

Acetylation: Acetic anhydride or acetyl chloride in the presence of a base (such as pyridine).

Hydrolysis: Dilute acid (e.g., hydrochloric acid).

Major Products: The major product of acetylation is this compound itself.

Scientific Research Applications

Pharmaceutical Research

Intermediate for Drug Synthesis

- N-(2-hydroxyphenyl)-2-methylpropanamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in acetylation reactions, which are crucial for modifying biological molecules and enhancing their therapeutic efficacy.

Potential Biological Activities

- Preliminary studies suggest that derivatives of 2-aminophenol have antimicrobial and anticancer properties. The compound's ability to modify functional groups can lead to the development of new drugs targeting specific diseases .

Chemical Research

Synthetic Routes

- The synthesis of this compound typically involves acetylation of 2-aminophenol using acetic anhydride or acetyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

Reactions and Mechanisms

- The compound undergoes various chemical reactions, including:

- Acetylation: Converts the amino group into an acetyl group.

- Hydrolysis: Can revert back to 2-aminophenol under acidic conditions.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Acetylation | Acetic anhydride | Base (e.g., pyridine) | This compound |

| Hydrolysis | Dilute acid (HCl) | Acidic conditions | 2-aminophenol |

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties: Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Effects: There is ongoing research into the anticancer properties of related compounds, focusing on their mechanisms of action against different cancer cell lines.

Synthetic Methodologies

Recent advancements in synthetic strategies have improved the efficiency of producing benzoxazole derivatives from 2-aminophenol:

Mechanism of Action

The exact mechanism of action for N-(2-hydroxyphenyl)-2-methylpropanamide is not well-documented. its acetylation reaction suggests that it may modify biological molecules by acetylating functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The biological and chemical properties of N-(2-hydroxyphenyl)-2-methylpropanamide can be inferred through comparisons with structurally related compounds. Below is a detailed analysis:

Key Findings:

Halogen substituents (e.g., Br, F) increase lipophilicity, enhancing membrane permeability but may reduce metabolic stability .

Functional Group Effects: Hydroxyl groups improve anti-inflammatory activity through hydrogen bonding with biological targets (e.g., cyclooxygenase enzymes) . Amino groups (as in N-(5-amino-2-methylphenyl)-2-methylpropanamide) can modulate receptor affinity but may require protection against oxidation .

Structural Complexity :

- Pyridine-containing analogs (e.g., N-(5-bromo-2-pyridinyl)-2-methylpropanamide) exhibit distinct electronic properties due to aromatic nitrogen, enabling unique binding modes .

Research Implications and Gaps

- Positional Isomerism : Current data focus on para-substituted analogs; the ortho-hydroxyl isomer’s specific effects on bioactivity remain underexplored.

- Synergistic Effects: Combining hydroxyl groups with halogens or amino substituents could optimize solubility and potency.

Biological Activity

N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:

Target Interactions

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |

| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |

| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |

| Analgesic | May provide pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts.

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammation Modulation :

Q & A

Q. What are the optimal synthetic routes for N-(2-hydroxyphenyl)-2-methylpropanamide, and how do reaction conditions influence yield?

The synthesis of N-(2-hydroxyphenyl)-2-methylpropanamide derivatives typically involves coupling 2-aminophenols with activated acylating agents. For example, substituted N-(2-hydroxyphenyl)acetamides can be synthesized by reacting 2-amino-substituted phenols with [(4-methylbenzenesulfonyl)amino]acetyl chloride under controlled conditions, achieving yields >75% . Key factors include:

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions.

- Catalyst : Acid catalysts (e.g., H₂SO₄) or base conditions (e.g., triethylamine) enhance acylation efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction homogeneity.

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

Comprehensive characterization requires multi-technique validation:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding. For example, the hydroxyl proton in N-(2-hydroxyphenyl) derivatives exhibits downfield shifts (δ 9–12 ppm) due to intramolecular hydrogen bonding .

- IR Spectroscopy : Stretching frequencies for amide C=O (1650–1680 cm⁻¹) and phenolic O–H (3200–3500 cm⁻¹) validate functional groups .

- X-ray Crystallography : Resolves conformational preferences, such as the planar amide group and hydrogen-bonded phenol ring .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the phenyl ring influence hydrogen bonding and conformational dynamics?

Substituents like nitro or chloro groups alter electron density, modulating hydrogen-bond strength and molecular conformation. For example:

- Hydrogen Bonding : Electron-withdrawing groups (e.g., –NO₂) increase the acidity of the phenolic O–H, strengthening C6–H6∙∙∙O2 hydrogen bonds (observed via NMR and NBO analysis) .

- Conformational Stability : X-ray studies show that electron-deficient aryl rings enforce a planar amide conformation, while electron-rich substituents permit greater rotational flexibility .

Q. How can computational methods (e.g., DFT) predict the reactivity and optical properties of this compound derivatives?

Density Functional Theory (DFT) simulations provide insights into:

- Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites. For example, the hydroxyl group and amide oxygen are electron-rich, making them prone to electrophilic attack .

- Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values from DFT correlate with UV-Vis data, predicting applications in photonic materials .

- Mulliken Charge Analysis : Quantifies charge distribution, explaining substituent effects on hydrogen-bond strength .

Q. How can researchers resolve contradictions between experimental and computational data for this compound class?

Discrepancies often arise in electronic excitation or bond-length predictions. Mitigation strategies include:

- Hybrid Functionals : Use B3LYP or CAM-B3LYP for better agreement with UV-Vis absorption maxima .

- Solvent Models : Incorporate PCM (Polarizable Continuum Model) to account for solvent effects on NMR chemical shifts .

- Experimental Validation : Cross-check computational results with variable-temperature NMR or X-ray crystallography .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

- Quality Control : HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .

- Scale-Up : Maintain stoichiometric ratios (1:1.2 for phenol:acyl chloride) and inert atmospheres to prevent oxidation .

Q. How should researchers design experiments to study biological activity (e.g., HDAC inhibition)?

- Enzyme Assays : Use fluorogenic substrates (e.g., acetylated lysine derivatives) to measure HDAC inhibition potency .

- Structure-Activity Relationships (SAR) : Introduce methyl or trifluoromethyl groups to the propanamide chain to enhance binding affinity .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.